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molecular formula C12H11NO B1277480 3-Benzyloxypyridine CAS No. 76509-17-6

3-Benzyloxypyridine

Cat. No. B1277480
M. Wt: 185.22 g/mol
InChI Key: LLWFWIZOFFLRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058276B2

Procedure details

9.5 g (10 mMol) 3-Hydroxy-pyridine and 9.45 ml (10 mMol) benzylchloride are dissolved in 50 ml CH2Cl2 at rt. 0.5 g Adogen 464® (Aldrich 63393-96-4) are added followed by dropwise addition of 50 ml of aq. NaOH solution (40% wt). The resulting yellow solution is stirred overnight, leading to formation of a white precipitate. The insolubles are filtered off and the filtrated is diluted with CH2Cl2 and H2O. The phases are separated and the aq. phase is repeatedly extracted with CH2Cl2. Combined organic extracts are dried, concentrated and the residual crude product is purified by flash chromatography (SiO2, CH2Cl2/MeOH 95:5) to give the title compound as a yellow oil: MS: [M+1]+=186; 1H MNR (CDCl3): δ ppm 8.42 (s, 1H), 8.26 (s, 1H), 7.55-7.38 (m, 5H), 7.30-7.19 (m, 2H), 5.17 (s, 2H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:8]([O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
9.45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insolubles are filtered off
ADDITION
Type
ADDITION
Details
the filtrated is diluted with CH2Cl2 and H2O
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is repeatedly extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residual crude product is purified by flash chromatography (SiO2, CH2Cl2/MeOH 95:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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